molecular formula C13H20OS B8000043 3-[4-(Ethylthio)phenyl]-3-pentanol

3-[4-(Ethylthio)phenyl]-3-pentanol

Cat. No.: B8000043
M. Wt: 224.36 g/mol
InChI Key: OYQTUUJNYZRHRD-UHFFFAOYSA-N
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Description

3-[4-(Ethylthio)phenyl]-3-pentanol is an organic compound characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylthio)phenyl]-3-pentanol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, followed by a reduction step to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylthio)phenyl]-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-[4-(Ethylthio)phenyl]-3-pentanone.

    Reduction: Formation of 3-[4-(Ethylthio)phenyl]pentane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(Ethylthio)phenyl]-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylthio)phenyl]-3-pentanol involves its interaction with specific molecular targets and pathways. The ethylthio group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methylthio)phenyl]-3-pentanol
  • 3-[4-(Propylthio)phenyl]-3-pentanol
  • 3-[4-(Butylthio)phenyl]-3-pentanol

Uniqueness

3-[4-(Ethylthio)phenyl]-3-pentanol is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-4-13(14,5-2)11-7-9-12(10-8-11)15-6-3/h7-10,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUUJNYZRHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)SCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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